molecular formula C23H20ClN3O2 B11443108 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B11443108
M. Wt: 405.9 g/mol
InChI Key: LEJHYUGNZUCHDP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is followed by further modifications to introduce the chlorophenoxy and methyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C23H20ClN3O2/c1-23(2,29-18-13-11-17(24)12-14-18)22(28)26-21-20(16-8-4-3-5-9-16)25-19-10-6-7-15-27(19)21/h3-15H,1-2H3,(H,26,28)

InChI Key

LEJHYUGNZUCHDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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